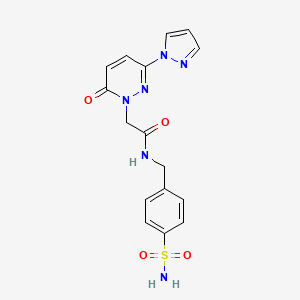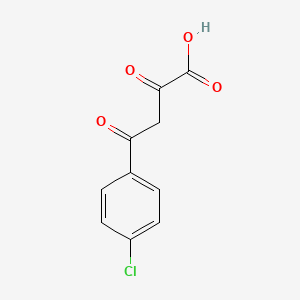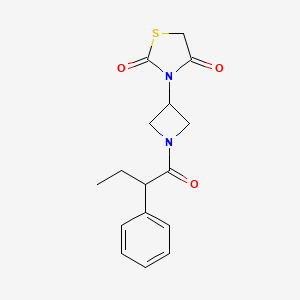![molecular formula C18H20F3NO4S2 B2856910 N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1798522-16-3](/img/structure/B2856910.png)
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that features a combination of several functional groups, including a tetrahydropyran ring, a thiophene ring, and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the thiophene ring: This step might involve the use of a Grignard reagent or a similar organometallic compound to attach the thiophene ring to the ethyl chain.
Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Trifluoromethoxy group addition: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide: Similar structure but without the trifluoromethoxy group.
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide makes it unique compared to its analogs. This group can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Propiedades
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4S2/c19-18(20,21)26-15-3-5-17(6-4-15)28(23,24)22(14-8-11-25-12-9-14)10-7-16-2-1-13-27-16/h1-6,13-14H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLWLFBTOKWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/new.no-structure.jpg)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2856829.png)
![Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2856831.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2856835.png)

![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856838.png)

![(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2856842.png)

![4-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2856846.png)
![[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2856848.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2856849.png)
![methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856850.png)
